N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide
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Description
N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H14BrNO and its molecular weight is 340.2 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a naphthalene core substituted with a brominated aromatic ring and a carboxamide functional group. The presence of the bromine atom enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of various enzymes, inhibiting their activity and modulating biological pathways. This interaction is crucial for its potential therapeutic applications, particularly in oncology and infectious diseases.
1. Antibacterial Activity
This compound has shown promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of this compound exhibit significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of this compound Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound's effectiveness against drug-resistant strains has been highlighted in recent research, showcasing its potential role in combating antibiotic resistance .
2. Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity, particularly against Candida albicans. The compound's MIC values against this pathogen range from 16.69 to 78.23 µM, indicating moderate antifungal potency .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of naphthalene carboxamides revealed that modifications in the chemical structure significantly affect their antimicrobial efficacy. The introduction of electron-donating or withdrawing groups on the phenyl ring enhanced the antibacterial activity against tested strains .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis indicated that compounds with specific substitutions on the naphthalene ring exhibited improved biological activities. For example, compounds with additional hydroxyl or methoxy groups showed increased potency against both bacterial and fungal strains, suggesting that these modifications could be crucial for developing more effective antimicrobial agents .
Properties
CAS No. |
429627-41-8 |
---|---|
Molecular Formula |
C18H14BrNO |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO/c1-12-10-16(19)8-9-17(12)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
InChI Key |
QDOYRUBXBHREAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.